N-苄氧羰基-L-酪氨酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

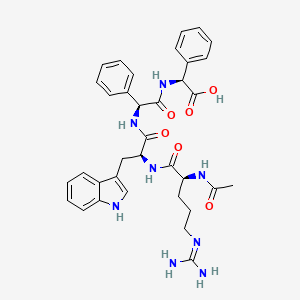

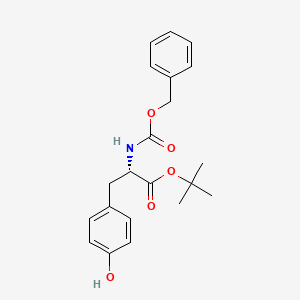

Z-Tyr-OtBu is a derivative of tyrosine . It has the molecular formula C21H25NO5 .

Synthesis Analysis

The synthesis of Z-Tyr-OtBu involves standard Fmoc strategy by 2-chlorotrityl chloride (2-CTC) resin as a solid phase . Fmoc-Glu (OtBu)-OH (2 mmol) is attached to 2-CTC resin (1.0 g) using DIPEA (8 mmol) in anhydrous DCM/DMF (10 mL, 1:1) for 2 h at room temperature .

Molecular Structure Analysis

The molecular weight of Z-Tyr-OtBu is 371.4 g/mol . The IUPAC name is tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate . The InChI and SMILES strings provide a textual representation of the molecule structure .

Chemical Reactions Analysis

The tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu has been synthesized by papain, chymotrypsin, and thermolysin catalysis using two different strategies: a) starting from the C-terminal amino acid and b) starting from the N-terminal amino acid .

Physical And Chemical Properties Analysis

Z-Tyr-OtBu has a molecular weight of 371.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

科学研究应用

肽合成

“N-苄氧羰基-L-酪氨酸叔丁酯”是肽合成领域的重要构建单元。它在Fmoc/tBu固相合成方法中得到应用,该方法是研究和工业环境中肽合成的首选方法 {svg_1}。这种合成策略涉及固体聚合物保护基团,并允许使用过量的试剂以获得定量的产率 {svg_2}。

绿色化学

“N-苄氧羰基-L-酪氨酸叔丁酯”在肽合成中的应用是化学领域绿色化努力的一部分 {svg_3}。使用“N-苄氧羰基-L-酪氨酸叔丁酯”的Fmoc/tBu固相合成方法已被提出使用更绿色的溶剂 {svg_4}。这将减少对环境和人类健康的影响 {svg_5}。

研究和工业环境

“N-苄氧羰基-L-酪氨酸叔丁酯”由于其在Fmoc/tBu固相合成方法中的作用,在研究和工业环境中得到了广泛的应用 {svg_6}。该方法是合成肽的首选方法,肽作为潜在药物正受到越来越多的关注 {svg_7}。

安全和健康注意事项

虽然“N-苄氧羰基-L-酪氨酸叔丁酯”在科学研究中有许多应用,但重要的是要注意,它应该谨慎使用 {svg_8}。为了安全和健康,在处理此化合物时应穿戴实验室服、一次性手套和口罩 {svg_9}。

安全和危害

作用机制

Target of Action

Z-Tyr-OtBu is a derivative of the amino acid tyrosine

Mode of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Z-Tyr-OtBu may interact with its targets to modulate these physiological processes.

Biochemical Pathways

Tyrosine is a precursor for a wide range of valuable secondary metabolites, including benzylisoquinoline alkaloids (BIAs) and many polyketides . Therefore, Z-Tyr-OtBu could potentially influence these pathways and their downstream effects.

Result of Action

For instance, tyrosine is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, which play crucial roles in mood regulation, stress response, and cognitive function . Therefore, Z-Tyr-OtBu could potentially influence these cellular processes.

Action Environment

For instance, in the context of peptide synthesis, the choice of solvents and reaction conditions can significantly impact the efficiency and outcome of the synthesis .

属性

IUPAC Name |

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMZOLWSSDIXDQ-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176521 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16881-33-7 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)